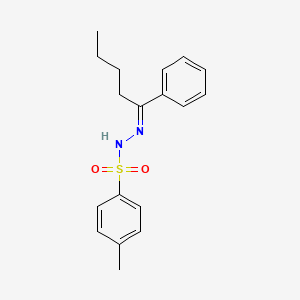
Valerophenone P-toluenesulfonylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- Valerophenone p-toluenesulfonylhydrazone (CAS Number: 69015-74-3) is a chemical compound with the molecular formula C₁₈H₂₂N₂O₂S and a molecular weight of 330.44 g/mol .
- It is a derivative of valerophenone (also known as 1-phenyl-1-pentanone) in which the carbonyl group is replaced by a hydrazone functional group.
- The compound is a white to off-white solid with a melting point range of 128–136 °C .
Métodos De Preparación
- Valerophenone p-toluenesulfonylhydrazone can be synthesized through the reaction of valerophenone with p-toluenesulfonylhydrazide.
- The synthetic route involves the condensation of the carbonyl group of valerophenone with the hydrazide group of p-toluenesulfonylhydrazide.
- Industrial production methods may vary, but the laboratory-scale synthesis is well-established .
Análisis De Reacciones Químicas
- Valerophenone p-toluenesulfonylhydrazone can undergo various reactions:
Oxidation: It can be oxidized to form corresponding oximes or other derivatives.
Reduction: Reduction of the hydrazone group can yield the parent valerophenone.
Substitution: The hydrazone nitrogen can participate in nucleophilic substitution reactions.
- Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles.
- Major products depend on the specific reaction conditions .
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent in organic synthesis, especially in hydrazone chemistry.
Biology: May have applications in studies related to hydrazone-based ligands and their interactions with biological targets.
Medicine: Potential use in drug discovery due to its structural features.
Industry: Limited industrial applications, but its derivatives may find use in specialty chemicals .
Mecanismo De Acción
- The exact mechanism of action for Valerophenone p-toluenesulfonylhydrazone is not extensively studied.
- It likely interacts with specific molecular targets or pathways due to its hydrazone functionality.
- Further research is needed to elucidate its precise mode of action.
Comparación Con Compuestos Similares
- Valerophenone p-toluenesulfonylhydrazone is unique due to its specific hydrazone substitution pattern.
- Similar compounds include other hydrazones, oximes, and derivatives of valerophenone .
Propiedades
Fórmula molecular |
C18H22N2O2S |
|---|---|
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
4-methyl-N-[(E)-1-phenylpentylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C18H22N2O2S/c1-3-4-10-18(16-8-6-5-7-9-16)19-20-23(21,22)17-13-11-15(2)12-14-17/h5-9,11-14,20H,3-4,10H2,1-2H3/b19-18+ |
Clave InChI |
VTEOESQGMPJHGP-VHEBQXMUSA-N |
SMILES isomérico |
CCCC/C(=N\NS(=O)(=O)C1=CC=C(C=C1)C)/C2=CC=CC=C2 |
SMILES canónico |
CCCCC(=NNS(=O)(=O)C1=CC=C(C=C1)C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


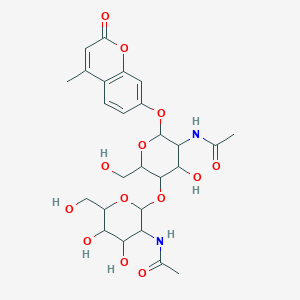
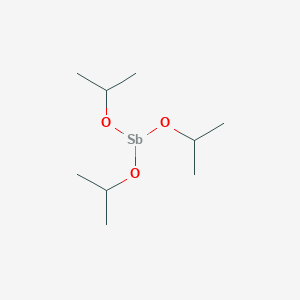
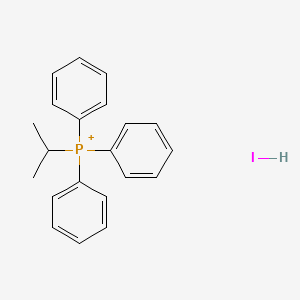

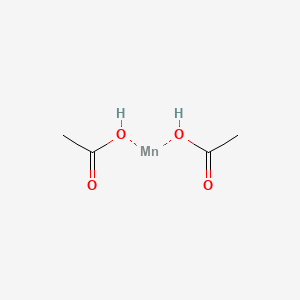

![1-[3-Hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12061121.png)
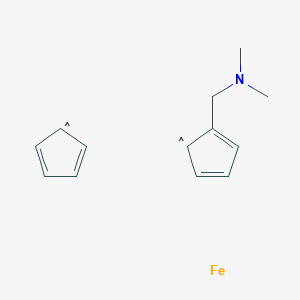
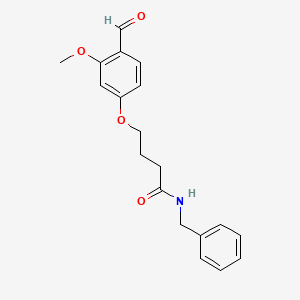




![(S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethylbis(2-methylphenyl)phosphine](/img/structure/B12061171.png)
